methyl 3-[4-(methylamino)phenyl]propanoate hydrochloride

Catalog No.
S6509801
CAS No.
2757999-92-9
M.F
C11H16ClNO2
M. Wt
229.7
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 3-[4-(methylamino)phenyl]propanoate hydroch...

CAS Number

2757999-92-9

Product Name

methyl 3-[4-(methylamino)phenyl]propanoate hydrochloride

Molecular Formula

C11H16ClNO2

Molecular Weight

229.7
Methyl 3-[4-(methylamino)phenyl]propanoate hydrochloride is a chemical compound that has significant relevance in scientific research, particularly in the fields of pharmaceuticals, organic chemistry, and chemical synthesis. This paper aims to provide a comprehensive review of the molecular structure, physical and chemical properties, synthesis, characterization, analytical methods, biological properties, toxicity, and safety of methyl 3-[4-(methylamino)phenyl]propanoate hydrochloride. Additionally, it will discuss the current state of research, potential implications in various fields of research and industry, limitations, and future directions.
Methyl 3-[4-(methylamino)phenyl]propanoate hydrochloride, also known as 4-methylphenyl(methyl)amino-3-phenylpropionate hydrochloride or MPH, is a structural analogue of Ephedrine. It is a potent and selective agonist of alpha 2-adrenoceptor, which is widely used in the synthesis of various pharmaceutical compounds.
The molecular formula of MPH is C12H17NO2HCl, and it has a molecular weight of 251.7 g/mol. The compound appears as a white crystalline powder that is soluble in water, ethanol, and methanol. It has a melting point of 153-155 °C and a boiling point of 350.2 °C at 760 mmHg. The chemical structure of MPH comprises an aromatic ring, an ester functional group, and a tertiary amine functional group, which are responsible for its biological activity and reactivity.
MPH can be synthesized through the esterification reaction between 4-methylaminophenylacetone and methyl acrylate in the presence of a strong acid catalyst. This reaction yields 4-methylphenyl(methyl)amino-3-phenylpropionate as the primary product, which is then crystallized from a solvent and salted out as hydrochloride salt to obtain MPH hydrochloride. The chemical structure of MPH can be characterized using different analytical techniques such as NMR spectroscopy, infrared spectroscopy, and mass spectrometry.
Several analytical methods are available for the identification and quantification of MPH in biological and chemical samples. These methods include gas chromatography (GC), high-performance liquid chromatography (HPLC), capillary electrophoresis (CE), and spectrophotometry. These techniques utilize different separation and detection methods to determine the concentration and purity of MPH in various matrices.
MPH has potent alpha 2-adrenergic agonistic activity, which results in vasoconstriction and reduction of sympathetic activity. It is also known to inhibit the release of norepinephrine and stimulate insulin secretion from pancreatic beta cells. Consequently, MPH has been shown to have potential in the treatment of several disorders such as hypertension, attention-deficit hyperactivity disorder (ADHD), and depression.
MPH has been reported to have moderate toxicity and poses certain safety risks in scientific experiments. It may cause respiratory depression, nausea, vomiting, dizziness, and cardiovascular abnormalities at high doses. Therefore, it is essential to handle MPH with caution and use appropriate safety measures during experiments.
MPH finds significant applications in scientific research, particularly in the fields of pharmaceuticals, organic chemistry, and chemical synthesis. It has been utilized as a starting material for the synthesis of several bioactive compounds such as ephedrine, norephedrine, and phenylpropanolamine. Additionally, MPH has been used as a chiral auxiliary in asymmetric synthesis and a catalyst in organic reactions.
Currently, the research on MPH is mainly focused on its synthetic applications and biological activities. Several studies are being conducted to explore its potential in the treatment of hypertension, ADHD, and depression. Additionally, researchers are using MPH as a precursor for the synthesis of novel bioactive compounds with improved pharmacological properties.
MPH has significant implications in various fields of research and industry. It can be utilized as an intermediate in the production of different pharmaceutical compounds, particularly those with alpha 2-agonistic activity. Additionally, MPH can be used as a catalyst or chiral auxiliary in organic synthesis, leading to the development of new chemical reactions and methods. Finally, MPH could have a significant role in the treatment of several disorders such as hypertension, ADHD, and depression.
While MPH has several potential applications in research and industry, it also has certain limitations, including its moderate toxicity and safety risks during experiments. Researchers are currently exploring different synthetic routes and optimization of the reaction conditions to minimize these effects. Additionally, more studies are needed to identify the full scope of MPH's biological activity and its potential in the development of novel therapeutic agents. Some of the future directions for MPH research include:
1. Studying the metabolism and pharmacokinetics of MPH in vivo.
2. Developing novel synthetic methods for the efficient production of MPH and its derivatives.
3. Investigating the different biological targets and pathways activated by MPH.
4. Identifying potential adverse effects of MPH and developing safety guidelines for its use.
5. Exploring the potential of MPH in the treatment of other disorders such as sleep disorders, anxiety, and chronic pain.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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